molecular formula C22H18Cl2N4O6 B601090 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine CAS No. 1034301-08-0

3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine

Cat. No.: B601090
CAS No.: 1034301-08-0
M. Wt: 505.31
InChI Key:
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Description

“3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine” is a chemical compound . It is also known as "4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one" .


Molecular Structure Analysis

The molecular formula of “3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine” is C22H18Cl2N4O6 . The molecular weight is 505.31 .


Physical and Chemical Properties Analysis

The compound is a white or off-white powder . It has a density of 1.58 g/cm3 . The boiling point is predicted to be 642.6℃ at 760 mmHg .

Scientific Research Applications

Antiviral Activity

3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine, a derivative of 5-azacytosine, has been explored for its antiviral properties. Krečmerová et al. (2007) synthesized related compounds showing strong activity against a range of DNA viruses, including adenoviruses, poxviruses, and herpesviruses (Krečmerová et al., 2007). These findings are significant, as they indicate the potential of such compounds in treating viral infections.

Excited State Dynamics in Solution

In a study by Chen et al. (2022), the excited state dynamics of 5-azacytosine and its derivatives were explored. They investigated how glycosyl substitution on the N1 position affects the excited state relaxation, which is crucial for understanding the photostability of related clinical drugs (Chen et al., 2022). This research provides insights into the behavior of these compounds under UV exposure, relevant for their stability and efficacy.

Safety and Hazards

The compound has a GHS07 safety classification . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZWUPSUOJPMB-RCCFBDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034301-08-0
Record name 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine
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3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine
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3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine
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Reactant of Route 6
3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine

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